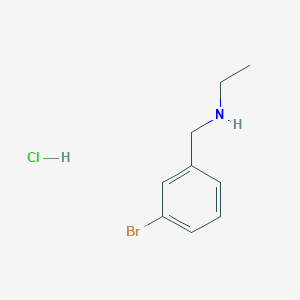

N-(3-Bromobenzyl)ethanamine hydrochloride

Description

N-(3-Bromobenzyl)ethanamine hydrochloride (CAS: 90389-53-0) is a halogenated secondary amine with the molecular formula C₉H₁₁BrN·HCl and a molecular weight of 266.56 g/mol. Structurally, it consists of an ethanamine backbone substituted with a 3-bromobenzyl group, forming a hydrochloride salt.

This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For example, it has been employed in the synthesis of antifungal agents (e.g., derivatives with naphthyl groups) and kinase inhibitors targeting BMPR2 .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGQPMOFRUWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-53-0 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromobenzyl)ethanamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzylamines or benzyl alcohols.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromobenzyl)ethanamine hydrochloride is primarily studied for its potential as a pharmacological agent. The compound's structure suggests it may act on neurotransmitter systems, particularly those involving serotonin and dopamine.

Serotonin Receptor Interaction

Research indicates that derivatives of N-benzylated phenethylamines, including compounds like this compound, exhibit significant binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Studies have shown that modifications in the benzyl group can lead to variations in receptor binding and functional activity:

| Compound Type | Receptor Affinity | Notes |

|---|---|---|

| N-benzylated phenethylamines | High for 5-HT2A | Modifications can enhance potency |

| N-(3-Bromobenzyl) derivatives | Variable | Specific interactions yield therapeutic potential |

This suggests that this compound could serve as a lead compound for developing new antidepressants or anxiolytics.

Anticancer Research

The compound's ability to modulate biological pathways has also led to investigations into its anticancer properties. For instance, studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthetic Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules:

Synthesis of Hydroxybenzylamines

Recent advancements in photochemical reactions have enabled the efficient synthesis of α-tertiary o-hydroxybenzylamines using this compound as a starting material. This method demonstrates high yields and functional group tolerance:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Photochemical N-alkylation | Up to 82% | Visible light irradiation |

This synthetic route highlights the versatility of this compound in producing valuable pharmaceutical intermediates.

Neuropharmacological Studies

The compound has been investigated for its effects on neuropharmacological targets, particularly in studies assessing its influence on mood and cognition:

Animal Models

In animal studies, administration of this compound has shown potential effects on behavior and neurochemistry, indicating its role as a modulator of neurotransmitter systems:

| Study Focus | Observed Effects | Model Used |

|---|---|---|

| Anxiety-like behavior | Reduction in anxiety indicators | Rodent models |

| Cognitive function | Improvement in memory tasks | Behavioral assays |

These findings suggest that the compound may have implications for treating anxiety disorders and cognitive impairments.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety of compounds related to this compound:

Clinical Implications

- A study published in Nature highlighted the utility of similar compounds in developing novel drug analogs with improved interactions with biological targets due to their altered steric and electronic properties .

- Another investigation focused on the binding affinities of various N-benzylated derivatives, showing that specific modifications can lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylamine Derivatives

N-(3-Iodobenzyl)ethanamine Hydrochloride (CAS: 90389-59-6)

- Structural Difference : Bromine replaced with iodine at the benzyl ring’s meta position.

- Impact : Increased molecular weight (312.03 g/mol) and lipophilicity due to iodine’s larger atomic radius. This enhances membrane permeability but may reduce solubility in polar solvents.

- Applications : Used in radiolabeling studies for imaging agents due to iodine’s isotopic properties .

N-(3-Chlorobenzyl)ethanamine Hydrochloride (CAS: 90389-22-3)

- Structural Difference : Bromine replaced with chlorine.

- Impact : Lower molecular weight (227.11 g/mol) and reduced lipophilicity compared to bromine/iodine analogs. Chlorine’s electronegativity may alter hydrogen-bonding interactions.

- Applications : Common in pharmaceutical impurities and intermediates for antipsychotic drugs .

Positional Isomers and Chain-Length Variants

N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS: 1158780-91-6)

- Structural Differences :

- Bromine at the para position of the benzyl ring.

- Cyclopropanamine replaces ethanamine.

- Impact: Para substitution may reduce steric hindrance in target binding.

N-(3-Bromobenzyl)-2-butanamine Hydrochloride (CAS: 1049678-18-3)

Functionalized Derivatives with Enhanced Bioactivity

(R)-N-(3-Bromobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine Hydrochloride (CAS: Not listed)

- Structural Additions :

- Naphthyl group at the ethanamine terminus.

- Methyl group on the amine nitrogen.

- Impact : The naphthyl group enhances π-π stacking with aromatic residues in proteins, contributing to antifungal activity (MIC: <1 µg/mL against Candida spp.). Chirality ([α]D = -97.4°) further influences enantioselective binding .

25I-NBOMe Hydrochloride (CAS: 1043868-97-8)

- Structural Features :

- 4-Iodo-2,5-dimethoxyphenyl group.

- 2-Methoxybenzyl substitution on ethanamine.

- Impact: The methoxy and iodine groups confer potent hallucinogenic activity (EC₅₀: 0.1–0.5 mg/kg in rodents) via serotonin receptor agonism. However, toxicity risks (seizures, hyperthermia) limit therapeutic use .

Phenoxy and Aryl-Substituted Analogs

N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride (CAS: Not listed)

- Structural Difference: Phenoxy group replaces benzyl, with ethyl substitution on the amine.

- The phenoxy group may engage in hydrogen bonding, as seen in HSP90 inhibitors (Kd: ~10 nM) .

Tofenacin Hydrochloride (CAS: 1502-47-2)

Comparative Data Table

Biological Activity

N-(3-Bromobenzyl)ethanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to an ethanamine backbone. This structural feature is crucial for its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities. The mechanism involves interference with bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to affect cell cycle progression and promote cell death in cultured cancer cell lines .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom in the compound can enhance binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly serotonin receptors, which could be relevant for treating neurological disorders .

- Cell Signaling Pathways : The compound can influence cellular signaling pathways that regulate apoptosis and proliferation, contributing to its anticancer effects .

Case Studies and Experimental Data

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

- Anticancer Activity : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis showed an increase in apoptotic cells upon treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.